5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Overview
Description
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1965309-84-5 . It has a molecular weight of 240.09 and is an off-white solid .
Synthesis Analysis
The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis
This compound is an off-white solid . The InChI code is 1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H , and the molecular weight is 240.09 .Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in various synthetic chemistry studies, demonstrating its versatility as a precursor for the synthesis of diverse heterocyclic compounds. For example, a study explored the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides through condensation reactions, highlighting the compound's role in creating molecules with potential antimicrobial activities (B. Jyothi & N. Madhavi, 2019).
Antimicrobial Activity
- The antimicrobial potential of derivatives synthesized from 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride has been a subject of research. Compounds derived from this chemical have shown promising antimicrobial properties, which could lead to the development of new antibacterial agents (B. Jyothi & N. Madhavi, 2019).
Biological Evaluation
- Research into the biological evaluation of tetrahydro-imidazo[1,2-a]pyrazine derivatives has been conducted, with studies focusing on their antioxidant and anti-diabetic activities. This research outlines the potential therapeutic applications of these compounds in treating oxidative stress and diabetes (G. Prashanthi et al., 2016).
Theoretical and Mechanistic Studies
- Theoretical studies have also been carried out to understand the mechanisms underlying the formation of imidazo[1,2-a]pyrazine derivatives. These studies provide insights into the chemical reactions and processes involved in synthesizing these compounds, contributing to the advancement of synthetic methodologies (F. F. Contreras‐Torres & V. Basiuk, 2006).
Drug Development Applications
- Imidazo[1,2-a]pyrazine derivatives, including those related to 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride, have been explored for their potential in drug development due to their biological activities. These studies emphasize the compound's significance in medicinal chemistry and its contributions to developing new therapeutic agents (Richa Goel et al., 2015).
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAIKBAKKZMNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.